molecular formula C12H11ClN2O2S B1404781 Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 165682-92-8

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B1404781
CAS No.: 165682-92-8
M. Wt: 282.75 g/mol
InChI Key: XEVHGCIRKWOSHE-UHFFFAOYSA-N
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Description

Overview of Thiazole-Based Compounds in Contemporary Chemical Research

Thiazole derivatives constitute one of the most extensively investigated classes of heterocyclic compounds in modern chemical research, representing a fundamental scaffold that has garnered significant attention across multiple disciplines of chemistry and biochemistry. The thiazole nucleus, characterized by its unique five-membered aromatic ring containing both sulfur and nitrogen heteroatoms, occupies an essential position in medicinal chemistry due to its presence in numerous natural products and synthetic compounds of therapeutic importance. This heterocyclic framework demonstrates remarkable versatility, serving as a core structural element in compounds ranging from essential vitamins, such as thiamine (Vitamin B1), to sophisticated pharmaceutical agents exhibiting diverse biological activities.

The significance of thiazole-based compounds in contemporary research stems from their exceptional capacity to participate in various chemical transformations while maintaining structural integrity and biological relevance. These compounds exhibit significant pi-electron delocalization and possess aromatic character that exceeds that of corresponding oxazole derivatives, a property that has been confirmed through proton nuclear magnetic resonance spectroscopy, where ring protons absorb between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects. The calculated pi-electron density distribution within thiazole rings identifies specific positions as primary sites for electrophilic substitution reactions, while other positions demonstrate susceptibility to deprotonation reactions, thereby providing multiple avenues for chemical modification and functionalization.

Contemporary research has revealed that thiazole derivatives demonstrate an impressive breadth of pharmacological activities, including antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid properties. The synthetic importance of thiazole derivatives and their reduced forms has increased substantially due to recent applications in anticancer therapy, anthelmintic treatments, and industrial applications such as vulcanizing accelerators and photographic sensitizers. This diverse range of applications has established thiazole chemistry as a critical area of investigation, with research efforts focusing on the development of novel synthetic methodologies and the exploration of structure-activity relationships that govern biological activity.

The field of thiazole chemistry has experienced steady development following pioneering work by early researchers, with subsequent contributions expanding the understanding of these compounds' synthetic accessibility and biological potential. Modern synthetic approaches have evolved to encompass sophisticated methodologies, including polymer-supported synthesis techniques that enable the preparation of diversified thiazole libraries for biological screening. These advances have facilitated the systematic exploration of thiazole derivatives as potential therapeutic agents, contributing to a deeper understanding of how structural modifications influence biological activity and selectivity.

Significance of Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate in Heterocyclic Chemistry

This compound represents a particularly sophisticated example of thiazole derivative design, incorporating specific structural features that enhance its significance within the broader context of heterocyclic chemistry. This compound, possessing the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 grams per mole, exemplifies the strategic integration of multiple pharmacophoric elements within a single molecular framework. The presence of the 2-chlorophenylamino substituent at position 2 of the thiazole ring, combined with the ethyl ester functionality at position 4, creates a unique structural architecture that influences both the compound's chemical reactivity and its potential biological interactions.

The structural design of this compound reflects contemporary approaches to heterocyclic drug discovery, where specific substitution patterns are employed to optimize molecular properties for particular research applications. The chlorine atom positioned at the ortho location of the phenyl ring introduces both steric and electronic effects that significantly influence molecular interactions and structural stability. These modifications represent a deliberate strategy to enhance the compound's binding affinity and selectivity for specific biological targets, while the ethyl ester group provides opportunities for further chemical modification through hydrolysis or transesterification reactions.

Research investigations have demonstrated that compounds structurally similar to this compound exhibit remarkable biological activities, particularly in the context of anticancer research. Studies have revealed that thiazole derivatives with analogous substitution patterns demonstrate significant cytotoxicity against various cancer cell lines, with some compounds showing half-maximal inhibitory concentration values in the low micromolar range against human cancer cell lines such as HT29 and Jurkat cells. These findings highlight the potential of this structural class for development as therapeutic agents, particularly in oncology applications where selective cytotoxicity is a critical requirement.

The compound's significance extends beyond its immediate biological applications to encompass its role as a synthetic intermediate and research tool. The presence of both nucleophilic and electrophilic sites within the molecular structure provides multiple opportunities for chemical derivatization, enabling the systematic exploration of structure-activity relationships through the preparation of focused compound libraries. This versatility has made compounds of this type valuable tools for medicinal chemists seeking to understand the molecular basis of biological activity and to develop more potent and selective therapeutic agents.

Furthermore, the compound serves as an excellent model system for investigating fundamental aspects of thiazole chemistry, including electronic effects of substituents, conformational preferences, and intermolecular interactions. The combination of aromatic systems, heterocyclic functionality, and polar substituents creates a complex electronic environment that provides insights into the factors governing chemical reactivity and biological recognition. These characteristics make this compound an important subject for both theoretical and experimental investigations in heterocyclic chemistry.

Scope and Objectives of the Present Academic Inquiry

The present academic inquiry is designed to provide a comprehensive examination of this compound from multiple perspectives, encompassing its chemical properties, synthetic accessibility, structural characteristics, and research significance within the broader field of heterocyclic chemistry. This investigation aims to consolidate current understanding of this compound while identifying areas where additional research may contribute to advancing knowledge in thiazole chemistry and related disciplines. The scope of this inquiry extends from fundamental chemical properties to applied research applications, providing a holistic view of the compound's importance in contemporary chemical research.

The primary objective of this investigation is to establish a detailed chemical profile of this compound that encompasses its molecular structure, electronic properties, and conformational characteristics. This analysis will draw upon spectroscopic data, computational studies, and comparative structural investigations to provide a comprehensive understanding of the compound's chemical identity. Particular attention will be devoted to understanding how the specific substitution pattern influences the compound's electronic distribution, conformational preferences, and potential for molecular recognition events.

A secondary objective involves the systematic examination of synthetic methodologies available for the preparation of this compound, with emphasis on understanding the advantages and limitations of different synthetic approaches. This analysis will encompass traditional synthetic methods, such as the Hantzsch thiazole synthesis, as well as more recent developments in thiazole chemistry that may offer improved efficiency or selectivity. The investigation will also consider the scalability of these synthetic methods and their potential for modification to enable the preparation of structurally related compounds for comparative studies.

The inquiry will also address the compound's research applications and potential for development as a tool for biological investigations. This analysis will examine available data regarding the compound's biological activity, including any reported effects on cellular systems, enzyme inhibition, or antimicrobial properties. The investigation will consider how the compound's structural features contribute to its biological activity and will explore the potential for structural modification to enhance specific properties or reduce undesired effects.

An additional objective involves the placement of this compound within the broader context of thiazole derivative research, examining its relationship to other compounds of similar structure and identifying unique features that distinguish it from related molecules. This comparative analysis will draw upon literature precedents and will consider how insights gained from studying this compound may inform the development of related structures with enhanced properties.

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVHGCIRKWOSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, resulting in changes in metabolic pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate, also referred to by its CAS number 165682-92-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H11ClN2O2SC_{12}H_{11}ClN_{2}O_{2}S and a molecular weight of 282.75 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation reported that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HT29 and Jurkat cells .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundHT29< 5
Compound X (similar structure)Jurkat< 10
Compound Y (thiazole derivative)A431< 8

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Induction of Apoptosis : Studies indicate that thiazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation by interfering with cell cycle progression.
  • Interaction with Key Proteins : Molecular dynamics simulations suggest that these compounds can interact with proteins involved in cancer cell survival, such as Bcl-2 .

Stem Cell Regulation

Another significant finding regarding this compound is its role in regulating stem cell pluripotency. Research has demonstrated that this compound can enhance the expression of Oct3/4, a master regulator of pluripotency in embryonic stem cells. This property may have implications for regenerative medicine and cancer therapy .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Study on Antitumor Effects : A study conducted on various thiazole compounds demonstrated their ability to inhibit tumor growth in vivo models. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antitumor activity compared to their non-substituted counterparts .
  • High Throughput Screening : A high-throughput screening campaign identified this compound as a lead compound for inducing Oct3/4 expression in stem cells. This finding suggests potential applications in stem cell therapy and reprogramming somatic cells .

Scientific Research Applications

Anticancer Properties

Research indicates that Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate exhibits significant anticancer activity. Studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. It has demonstrated efficacy against several bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes related to cancer progression and microbial metabolism. This inhibition can lead to decreased tumor growth and enhanced effectiveness of existing antibiotics when used in combination therapies .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Thiazole Ring : The initial step often includes the condensation of appropriate thioamide with α-bromo esters.
  • Chlorination : The introduction of the chlorophenyl group is achieved through electrophilic aromatic substitution.
  • Esterification : Finally, the carboxylic acid group is converted into an ester using ethyl alcohol under acidic conditions.

These synthetic pathways are crucial for producing the compound in sufficient yield and purity for biological testing .

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituent at Thiazole Position 2 Position 5 Substituent Functional Group at Position 4 Molecular Formula Key Applications/Notes
Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate 2-Chlorophenylamino H Ethyl ester C₁₂H₁₁ClN₂O₂S Potential antimicrobial/cytotoxic agent
Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate 2-Fluorophenylamino H Ethyl ester C₁₂H₁₁FN₂O₂S Similar bioactivity; enhanced electronegativity
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate Phenylmethylidene (Schiff base) H Ethyl ester C₁₃H₁₂N₂O₂S Intermediate in synthesis; hydrolytically unstable
Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate Amino Propyl Methyl ester C₈H₁₂N₂O₂S Modified solubility profile
2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid Amino 2-Chlorophenyl Carboxylic acid C₁₀H₇ClN₂O₂S Increased polarity; potential for salt formation

Key Observations :

  • Halogen Effects: Replacement of chlorine with fluorine (e.g., 2-fluorophenyl vs. 2-chlorophenyl) alters electronic properties.
  • Functional Group Variations : The ethyl ester group in the target compound improves membrane permeability compared to the carboxylic acid derivative (C₁₀H₇ClN₂O₂S), which is more hydrophilic .
  • Substituent Position : The 2-chlorophenyl group at position 2 in the target compound contrasts with 5-(2-chlorophenyl) in ’s analogue, suggesting divergent steric and electronic effects on biological target interactions.

Physicochemical Properties

  • Lipophilicity : The ethyl ester and 2-chlorophenyl groups enhance lipophilicity compared to methyl ester or carboxylic acid analogues, favoring blood-brain barrier penetration or intracellular uptake .
  • Purity and Specifications: Commercial analogues like Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate are typically supplied at ≥95% purity, suggesting rigorous quality control for research applications .

Preparation Methods

Condensation Reactions

  • Thiourea Method : Thiourea reacts with α-halocarbonyl compounds to form thiazoles. This method can be adapted by using 2-chlorophenylamine instead of thiourea to introduce the 2-chlorophenylamino group.

  • Thioamide Method : Thioamides can also be used as starting materials. The reaction involves the cyclization of thioamides with α-halocarbonyl compounds.

Example of a Preparation Method for a Related Compound

A related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is synthesized using thiourea and ethyl 2-chloroacetoacetate in an ethyl acetate solution. This method involves heating and thermal insulation to facilitate the reaction.

Data and Research Findings

While specific data for Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate is limited, related compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate have been studied extensively. For example, the preparation method for ethyl 2-amino-4-methylthiazole-5-carboxylate yields a product with a melting point of 172-173°C and a high purity of over 98%.

Comparison of Thiazole Derivatives

Compound Molecular Formula Molecular Weight Melting Point
Ethyl 2-amino-4-methylthiazole-5-carboxylate C8H12N2O2S 184.25 g/mol 172-173°C
Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate C13H13ClN2O2S 296.77 g/mol Not specified

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction progress be monitored?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, Ethyl 2-amino-1,3-thiazole-4-carboxylate analogs are synthesized by reacting ethyl bromoacetate with thiourea under basic conditions (e.g., NaOH) . Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction purification employs flash chromatography (EtOAc/hexane gradients) or recrystallization from ethanol .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the thiazole ring, ester group, and chlorophenyl substitution.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds). SHELX programs are widely used for refinement .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the position of the chlorine substituent (2- vs. 4-chlorophenyl) influence biological activity?

The 2-chlorophenyl group may sterically hinder interactions with target proteins compared to the 4-chloro analog. For example, Ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate (O4I2) induces Oct3/4 expression in stem cells, but the 2-chloro derivative’s activity remains understudied. Computational docking (e.g., AutoDock Vina) can predict binding affinities to pluripotency factors like Oct3/4 .

Q. What methodologies are used to evaluate its biological activity in anticancer or antimicrobial research?

  • Anticancer assays : MTT or CellTiter-Glo® assays measure viability in cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values are calculated from dose-response curves .
  • Antimicrobial screening : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Mechanistic studies : Western blotting or qPCR assess protein/mRNA levels of targets like Oct3/4 or apoptosis markers (e.g., caspase-3) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

  • Functional group modifications : Replace the ester group with amides or hydroxamates to improve solubility or target binding.
  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to modulate electronic effects.
  • Bioisosteric replacement : Swap the thiazole ring with oxazole or imidazole to explore scaffold flexibility .

Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how are they addressed?

Thiazole rings often exhibit disorder due to planar flexibility. SHELXL refinement with restraints on anisotropic displacement parameters (ADPs) and hydrogen-bonding constraints improves model accuracy. Twisted phenyl rings (dihedral angles >80°) require careful treatment of torsional angles .

Q. How can computational methods predict metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition).
  • Molecular dynamics (MD) simulations : Assess binding stability to targets (e.g., 50 ns MD runs in GROMACS) .

Methodological Notes

  • Purity analysis : Use HPLC with C18 columns (ACN/water gradients) and UV detection (λ = 254 nm) .
  • Data contradiction management : Cross-validate NMR/X-ray data with computational models to resolve regiochemical ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 2
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Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.